

# MS049 Experimental Data Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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The following table consolidates the key quantitative data available for **MS049** from its initial characterization study [1].

Parameter	Data for MS049 (compound 17)	Notes / Context
Biochemical IC <sub>50</sub> (PRMT4)	30 nM ± 10 nM	Measured against PRMT4 (CARM1) enzyme activity [1].
Biochemical IC <sub>50</sub> (PRMT6)	60 nM ± 20 nM	Measured against PRMT6 enzyme activity [1].
Cellular IC <sub>50</sub> (PRMT4)	5.4 μM ± 1.5 μM	Measured in cells (MCF-7) using H3R26me2a as a marker [1].
Cellular IC <sub>50</sub> (PRMT6)	7.4 μM ± 2.0 μM	Measured in cells (MCF-7) using H3R2me2a as a marker [1].
Selectivity	Selective for PRMT4/6 over other PRMTs and a broad panel of epigenetic targets.	No significant inhibition of other PRMTs (1, 3, 5, 8) or 33 other epigenetic enzymes at 10 μM [1].
Negative Control	MS049N (compound 46)	An inactive analog used to confirm on-target effects [1].

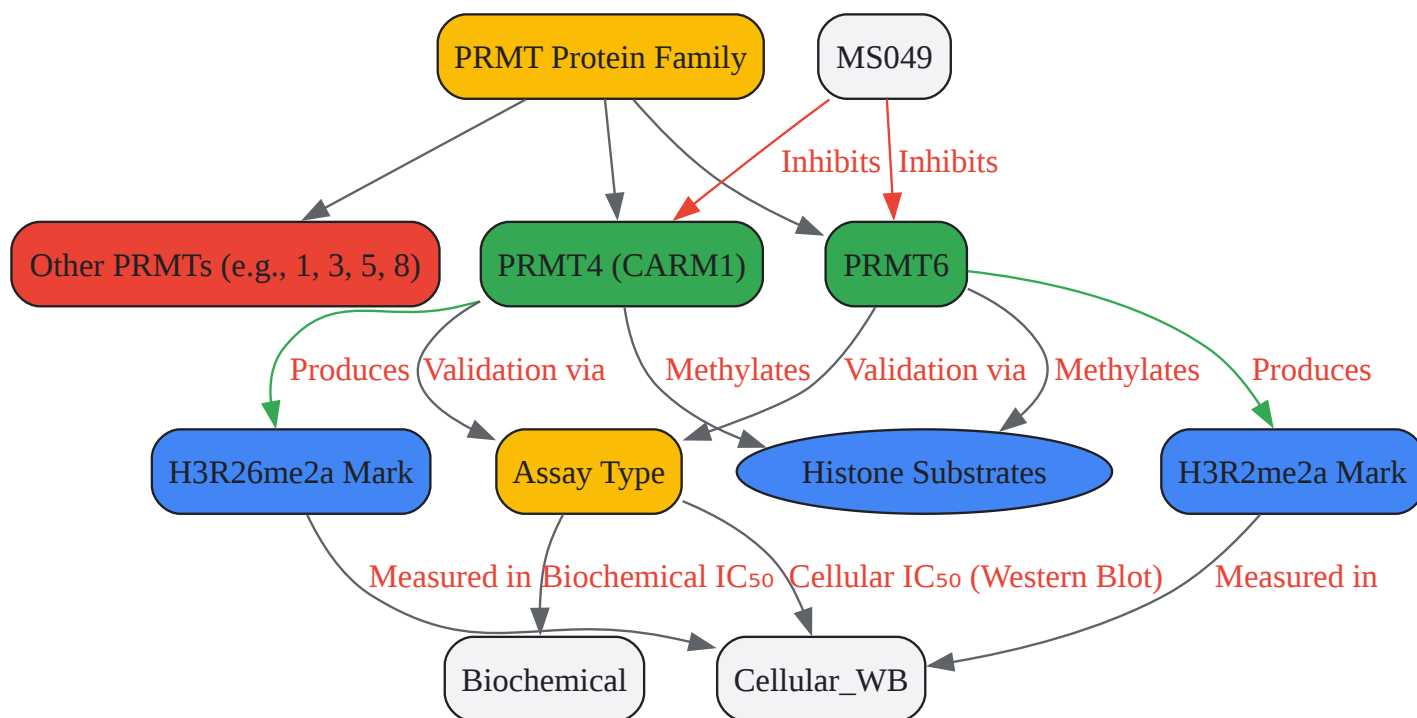
## Key Experimental Protocols

The original research paper provides details on the key experiments used to validate **MS049**. Here are the summarized methodologies:

- **Biochemical Methyltransferase Assays:** The inhibitory activity ( $IC_{50}$ ) of **MS049** against PRMT enzymes was determined using scintillation proximity assays (SPA). The experiments were performed with recombinant PRMTs, a substrate (e.g., histone H4 peptide for PRMT1, H3 peptide for others), and the radio-labeled methyl donor  $^3H$ -S-adenosylmethionine ( $^3H$ -SAM). The transfer of tritiated methyl groups to the substrate was quantified to measure enzyme activity [1].
- **Cellular Target Engagement (Western Blot):** Cellular potency was assessed by treating MCF-7 cells with **MS049** for a set period (e.g., 72 hours). Cells were then lysed, and the levels of specific histone methylation marks—**H3R26me2a (for PRMT4 inhibition)** and **H3R2me2a (for PRMT6 inhibition)**—were analyzed by Western blot. GAPDH was used as a loading control. The reduction in these marks, quantified by densitometry, was used to calculate cellular  $IC_{50}$  values [1].
- **Selectivity Profiling:** The selectivity of **MS049** over other epigenetic targets was evaluated by conducting enzymatic activity assays against a panel of 33 histone methyltransferases, demethylases, acetyltransferases, and deacetylases. The compound was tested at a high concentration (10  $\mu$ M), and its inability to significantly inhibit any of these non-PRMT4/6 enzymes demonstrated its selectivity [1].

## Research Context and Comparison

To better position **MS049** in the field of PRMT inhibition, the diagram below illustrates the key protein targets and the logical workflow for its experimental validation.



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It is important to note that the available literature does not provide a direct, side-by-side comparison of **MS049** with all other PRMT inhibitors (such as EZM2302 or TP-064). The discovery paper primarily compares it to its own precursor compound (**4**) and a pan-type I inhibitor (**MS023**), showing **MS049** has superior potency and selectivity for PRMT4/6 [1]. A 2025 review confirms that other inhibitors like EZM2302 and TP-064 are also in development, but no head-to-head data with **MS049** is presented [2].

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## References

1. Discovery of a Potent, Selective and Cell-active Dual ... [pmc.ncbi.nlm.nih.gov]
2. Multifaceted roles of CARM1 beyond histone arginine ... [nature.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)